![molecular formula C10H6F4O2 B3031312 3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 243459-92-9](/img/structure/B3031312.png)
3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid
Overview
Description
The compound is a type of organic compound known as a phenylpropenoic acid, which is characterized by a phenyl group attached to a propenoic acid group . The presence of fluorine and trifluoromethyl groups suggests that it might have unique properties compared to other phenylpropenoic acids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as boronic esters, are often synthesized through processes like catalytic protodeboronation .Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (a six-carbon ring with alternating double bonds), a propenoic acid group (a three-carbon chain with a double bond and a carboxylic acid group), and fluorine and trifluoromethyl groups attached to the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds like boronic esters are known to undergo reactions like protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine and trifluoromethyl groups. For example, similar compounds have been found to have a molecular weight of around 207.918 Da .Scientific Research Applications
Agrochemical Applications
The trifluoromethyl group, which is present in the compound, is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Pyridines
The compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Intermediate for Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Biological Applications
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
Mechanism of Action
Target of Action
It’s known to be a monocarboxylic acid , which suggests that it may act as a Bronsted acid, capable of donating a hydron to an acceptor .
Mode of Action
It’s known that the compound is a derivative of propionic acid , which suggests that it might interact with its targets in a similar manner
Biochemical Pathways
Given its structural similarity to propionic acid , it may be involved in similar biochemical pathways
Result of Action
It’s known that the compound is a derivative of propionic acid , suggesting that it might have similar effects. More research is needed to fully understand these effects.
properties
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIPGCDNCZRHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379223 | |
Record name | 2-Fluoro-6-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid | |
CAS RN |
243459-92-9 | |
Record name | 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243459-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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